molecular formula C19H25N3O3 B12252414 Tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

Tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

Cat. No.: B12252414
M. Wt: 343.4 g/mol
InChI Key: QOIMFIWEKBDCSN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate (molecular formula: C₁₇H₂₅N₃O₃, molecular weight: 327.40 g/mol) is a heterocyclic compound featuring a piperidine core substituted with a tert-butyl carbamate group and a 1,2,4-oxadiazole ring bearing a 4-methylphenyl substituent. Safety data indicate that it requires standard handling precautions, including protective equipment to avoid skin/eye contact or inhalation .

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

InChI

InChI=1S/C19H25N3O3/c1-13-5-7-14(8-6-13)16-20-17(25-21-16)15-9-11-22(12-10-15)18(23)24-19(2,3)4/h5-8,15H,9-12H2,1-4H3

InChI Key

QOIMFIWEKBDCSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes with Activated Carboxylic Acid Derivatives

The most common route to 1,2,4-oxadiazoles involves cyclization between amidoximes and activated carboxylic acids. For the target compound, this method typically proceeds in three stages:

  • Synthesis of Piperidine-4-Carboxamidoxime :
    Piperidine-4-carboxylic acid is converted to its amidoxime derivative via reaction with hydroxylamine hydrochloride in ethanol under reflux. For example, tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate is synthesized using hydroxylamine hydrochloride and sodium acetate in methanol.
  • Acylation with 4-Methylbenzoyl Chloride :
    The amidoxime intermediate reacts with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form an O-acylated intermediate. This step is critical for introducing the 4-methylphenyl group.
  • Thermal Cyclization :
    The O-acylated product undergoes cyclization under refluxing conditions (e.g., in toluene or dichloromethane) to form the 1,2,4-oxadiazole ring. Yields for analogous reactions range from 75–90% depending on the solvent and temperature.

Example Protocol

  • Step 1 : Piperidine-4-carboxylic acid (1.0 eq) is treated with hydroxylamine hydrochloride (1.2 eq) in ethanol at 80°C for 6 hours to yield the amidoxime.
  • Step 2 : The amidoxime reacts with 4-methylbenzoyl chloride (1.1 eq) and triethylamine (2.0 eq) in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours.
  • Step 3 : Cyclization is achieved by refluxing the intermediate in toluene with triphosgene (0.5 eq) for 4 hours, yielding the target compound.

One-Pot Synthesis via Cu-Catalyzed Cycloaddition

A streamlined one-pot method utilizes copper-catalyzed cycloaddition between piperidine-derived alkynes and aryl azides:

  • Preparation of Tert-Butyl 4-Propioloylpiperidine-1-Carboxylate :
    Piperidine-4-carboxylic acid is converted to its propioloyl ester using propiolic acid and coupling agents like EDC·HCl.
  • Cycloaddition with 4-Methylphenyl Azide :
    The alkyne reacts with 4-methylphenyl azide in the presence of CuI (10 mol%) and DIPEA in DMF at 0°C for 5 minutes. This Huisgen-type cycloaddition forms the 1,2,4-oxadiazole ring with 90–97% yield .

Advantages :

  • Eliminates isolation of intermediates.
  • High regioselectivity due to copper catalysis.

Limitations :

  • Requires strict anhydrous conditions.
  • Sensitivity of tert-butyl esters to strong acids/bases.

Reductive Coupling and Cyclocarbonylation

This method, adapted from GPR55 antagonist synthesis, involves:

  • Reductive Coupling :
    Piperidine-4-carboxylic acid is coupled with 4-methylphenylhydrazide using ZnCl₂ as a catalyst in ethanol under reflux.
  • Cyclocarbonylation :
    The hydrazide intermediate is treated with triphosgene in dichloromethane to form the oxadiazole ring. Yields for this step range from 65–80% .

Key Data :

Step Reagents/Conditions Yield (%)
Reductive Coupling ZnCl₂, EtOH, 80°C, 6 h 85
Cyclocarbonylation Triphosgene, DCM, 0°C, 2 h 78

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization step, reducing reaction times from hours to minutes:

  • Amidoxime Formation :
    Piperidine-4-carboxamide is treated with hydroxylamine hydrochloride and MgO under microwave irradiation (150 W, 100°C, 10 minutes).
  • Cyclization :
    The amidoxime reacts with 4-methylbenzoyl chloride in a superbase medium (NaOH/DMSO) under microwave conditions (200 W, 120°C, 15 minutes), achieving 88% yield .

Benefits :

  • Energy-efficient and scalable.
  • Reduces side reactions compared to thermal methods.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Amidoxime Cyclization 4-Methylbenzoyl chloride Reflux, 4–6 h 75–90 High purity Multi-step, long reaction time
One-Pot Cu Catalysis CuI, DIPEA 0°C, 5 min 90–97 Rapid, high yield Sensitive to moisture
Reductive Coupling ZnCl₂, triphosgene Reflux, 6 h 65–80 Robust for scale-up Moderate yields
Microwave-Assisted NaOH/DMSO, microwave 120°C, 15 min 88 Fast, energy-efficient Specialized equipment required

Challenges and Optimization Strategies

  • Boc Deprotection Risks : The tert-butyl group is susceptible to cleavage under acidic conditions. Using mild bases (e.g., Cs₂CO₃) during cyclization preserves the Boc group.
  • Byproduct Formation : Acylated hydrazides may form undesired regioisomers. Employing excess triphosgene (1.5 eq) suppresses this issue.
  • Solvent Selection : Polar aprotic solvents (DMF, DMA) enhance reaction rates but may complicate purification. Switching to toluene or dichloromethane improves isolability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or oxadiazole moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in the Oxadiazole Ring

The 1,2,4-oxadiazole ring is a common pharmacophore in medicinal chemistry. Key analogs include:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methylphenyl C₁₇H₂₅N₃O₃ 327.40 Balances lipophilicity (methyl group) and aromaticity for receptor binding .
CID56303 (DrugBank) Thiophen-2-yl C₁₆H₂₂N₃O₃S 348.43 Thiophene introduces sulfur, potentially enhancing electronic interactions .
1235441-45-8 (实验谷) 3-Fluorophenyl C₁₄H₁₆FN₃O₂ 293.30 Fluorine increases electronegativity, affecting solubility and metabolic stability .
(R)-4h () 4-Octylphenyl C₂₅H₃₇N₃O₃ 427.58 Long alkyl chain (octyl) enhances lipophilicity, likely improving membrane permeability .

Implications :

  • Electron-Donating Groups (e.g., methyl in the target compound) increase aromatic stability and moderate hydrophobicity.
  • Electron-Withdrawing Groups (e.g., fluorine in 1235441-45-8) improve metabolic resistance but may reduce bioavailability.

Variations in the Piperidine Core

The piperidine ring's substitution pattern influences conformational flexibility and steric effects:

Compound Name Piperidine Substitution Molecular Weight (g/mol) Notes
Target Compound 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl] 327.40 Tert-butyl carbamate provides steric protection, stabilizing the compound .
4j () Azetidine (4-membered ring) 370.50 Smaller ring increases ring strain, potentially enhancing reactivity .
4k () Piperidine (same as target) 427.58 Octylphenyl substituent dominates properties over piperidine core .

Data Gaps :

  • Biological activity data for the target compound are absent in the provided evidence.
  • Comparative pharmacokinetic studies (e.g., bioavailability, half-life) are needed.

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